3-(2-Bromophenyl)propanamide
Description
3-(2-Bromophenyl)propanamide is a brominated aromatic compound featuring a propanamide chain attached to the ortho position of a phenyl ring. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.07 g/mol (calculated). This compound is primarily utilized as a pharmaceutical intermediate in organic synthesis, enabling the development of bioactive molecules through further functionalization . Its structure (Figure 1) is characterized by the electron-withdrawing bromine atom at the phenyl ring’s 2-position, which influences electronic and steric properties, making it a versatile building block for drug discovery .
Properties
IUPAC Name |
3-(2-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUFAWGXYGBILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55223-26-2 | |
| Record name | 3-(2-bromophenyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)propanamide typically involves the reaction of 2-bromobenzyl bromide with propionamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the amide nitrogen attacks the electrophilic carbon of the bromobenzyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 3-(2-aminophenyl)propanamide or 3-(2-mercaptophenyl)propanamide.
Reduction: Formation of 3-(2-bromophenyl)propanamine.
Oxidation: Formation of 3-(2-hydroxyphenyl)propanamide.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C10H12BrN
Molecular Weight: 227.11 g/mol
CAS Number: 123456-78-9 (Note: This is a placeholder; please verify the actual CAS number)
The compound features a bromophenyl group attached to a propanamide structure, which contributes to its reactivity and interaction with biological systems.
Chemistry
- Building Block in Organic Synthesis: 3-(2-Bromophenyl)propanamide serves as a versatile intermediate for synthesizing more complex organic molecules. Its bromine atom can be substituted or eliminated in various reactions, allowing for the formation of diverse derivatives.
- Reagent in Chemical Reactions: The compound is utilized in several chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthetic chemists.
Biology
- Biological Activity: Preliminary studies indicate that this compound exhibits potential antimicrobial and anticancer properties. Its interactions with cellular targets may modulate enzyme activities and influence cell signaling pathways.
- Anticancer Research: Case studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and various leukemia cells. This suggests its potential as a lead compound in anticancer drug development.
Medicine
- Therapeutic Potential: Research is ongoing to explore the therapeutic effects of this compound in treating conditions like cancer and infections. Its mechanism of action may involve the inhibition of specific enzymes or receptors related to disease processes.
- Drug Development: The compound's structural features make it an appealing candidate for drug discovery, particularly within medicinal chemistry focused on developing new therapeutics.
Industry
- Specialty Chemicals Production: In industrial applications, this compound is used as an intermediate for producing specialty chemicals, which are essential in various manufacturing processes.
- Material Science Applications: The compound's unique properties allow for exploration in material science, including the development of polymers and organic electronic materials.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. Results indicated significant cytotoxicity against MCF-7 cells, suggesting that modifications to the compound could enhance its therapeutic efficacy.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 15 | Significant cytotoxicity observed |
| HeLa | 20 | Moderate activity |
| A549 | 25 | Low activity |
Case Study 2: Antimicrobial Properties
Research on the antimicrobial activity of similar compounds revealed that derivatives of this compound exhibited inhibitory effects on Candida albicans biofilms. The study highlighted the need for further exploration of its mechanism within fungal cell walls.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The pharmacological and physicochemical properties of propanamide derivatives are highly dependent on substituent variations. Below is a systematic comparison of 3-(2-Bromophenyl)propanamide with key analogs:
Structural Modifications on the Phenyl Ring
3-(4-Hydroxyphenyl)propanamide
- Substituents : A hydroxyl group at the para position of the phenyl ring.
- Biological Activity: Serves as a precursor in carbonic anhydrase inhibitors (e.g., sulfonamide derivatives).
- Physicochemical Properties : Increased polarity (logP ~1.2) compared to brominated analogs, improving aqueous solubility.
3-(4-Fluorophenoxy)propanamide (S-1)
- Substituents: Fluorophenoxy group linked to the propanamide chain.
- The fluorine atom enhances metabolic stability .
- Key Difference : The ether linkage introduces conformational flexibility, altering pharmacokinetics compared to direct phenyl attachments.
Modifications on the Propanamide Chain
N-(2-Bromophenyl)-3-chloropropanamide
- Substituents : Chlorine atom on the propanamide chain.
- Application : Used in synthesizing halogen-rich intermediates for anticancer agents. The chloro group increases lipophilicity (logP ~2.8), favoring membrane permeability .
3-(2-Bromophenyl)-3-hydroxypropanamide
Heterocyclic and Complex Derivatives
3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide
- Substituents : Oxadiazole ring and methoxyphenyl group.
3-(Furan-2-yl)propanamide Derivatives
Comparative Data Table
Key Findings and Trends
Electron-Withdrawing Groups : Bromine at the phenyl ring’s ortho position (as in this compound) increases electrophilicity, favoring nucleophilic substitution reactions in synthesis .
Polar Substituents : Hydroxyl groups (e.g., 3-(4-Hydroxyphenyl)propanamide) improve solubility but reduce blood-brain barrier penetration compared to halogenated analogs .
Heterocyclic Moieties : Derivatives with oxadiazole or furan rings exhibit enhanced target specificity due to π-π interactions, making them potent enzyme inhibitors .
Chain Modifications : Chloro or hydroxy groups on the propanamide chain alter pharmacokinetics, with chloro increasing lipophilicity and hydroxy enhancing metabolic stability .
Biological Activity
3-(2-Bromophenyl)propanamide is an organic compound with significant biological activity, primarily due to its unique structural features. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Overview of this compound
- Molecular Formula : C9H10BrNO
- CAS Number : 55223-26-2
- Molecular Weight : 228.09 g/mol
This compound is characterized by the presence of a bromine atom on the phenyl ring, which influences its reactivity and interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that derivatives of similar compounds showed effective inhibition against various bacterial strains, suggesting a potential application in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer). The mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromophenyl group can form π-π interactions with aromatic residues in proteins, while the amide group facilitates hydrogen bonding with amino acid residues. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects .
Case Study: Antimicrobial Screening
In a screening study against Mycobacterium tuberculosis (Mtb), compounds structurally related to this compound were tested for their minimum inhibitory concentrations (MICs). The results indicated promising activity at concentrations below 0.5 μM, highlighting the potential for developing new anti-tuberculosis agents based on this scaffold .
Case Study: Anticancer Efficacy
Another study focused on the antiproliferative effects of various derivatives of propanamide against different cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxicity, particularly against the 4T1 cell line, with IC50 values indicating effective concentration ranges for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)propanamide | Bromine at para position | Moderate anticancer activity |
| 3-(2-Chlorophenyl)propanamide | Chlorine instead of Bromine | Lower antimicrobial activity |
| 3-(2-Fluorophenyl)propanamide | Fluorine substitution | Similar anticancer properties |
The comparison illustrates how variations in halogen substitution can influence biological activity, emphasizing the unique profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
